2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-bromoaniline, 4-methoxy-3-nitrobenzaldehyde, and 8-methylquinoline-4-carboxylic acid. The synthetic route may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Condensation: Formation of the quinoline core.
Esterification: Formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate.
Reduction: Formation of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid.
Substitution: Formation of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-substituted phenyl)-8-methylquinoline-4-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its quinoline core is a common motif in many pharmaceuticals, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It can also serve as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile: Similar in structure but with an acrylonitrile group instead of a quinoline core.
4-Bromo-1-methoxy-2-nitrobenzene: Shares the bromophenyl and methoxy-nitrophenyl groups but lacks the quinoline and ester functionalities.
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is unique due to its combination of functional groups and the quinoline core. This structure provides a balance of electronic and steric properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C26H19BrN2O6 |
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Molecular Weight |
535.3 g/mol |
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O6/c1-15-4-3-5-19-20(13-21(28-25(15)19)16-6-9-18(27)10-7-16)26(31)35-14-23(30)17-8-11-24(34-2)22(12-17)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
SHDYEQBHGSIQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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